N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-10-6-5-9-17(18)23-21(26)20(25)22-11-12-24-13-14-28-19(15-24)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKDMGZKTYHNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxalamide Core
The oxalamide backbone is typically constructed via two primary routes:
A. Conventional Amide Coupling
Reaction of oxalyl chloride with amines remains a cornerstone method. For example, oxalyl chloride reacts with 2-methoxyaniline in dichloromethane at 0–5°C, followed by neutralization with triethylamine to yield N1-(2-methoxyphenyl)oxalamic acid chloride. This intermediate is subsequently coupled with 2-(2-phenylmorpholino)ethylamine.
B. Ruthenium-Catalyzed Dehydrogenative Coupling
A modern alternative employs ruthenium pincer complexes to catalyze the acceptorless dehydrogenative coupling of ethylene glycol with amines. This method generates H2 as the sole byproduct, offering superior atom economy. For instance, ethylene glycol and 2-(2-phenylmorpholino)ethylamine react under catalytic Ru-MACHO conditions (1 mol%, 120°C, 24 h) to form the oxalamide core in 66–96% yield.
Incorporation of the 2-(2-Phenylmorpholino)Ethyl Group
The morpholinoethyl moiety is synthesized through a three-step sequence:
- Morpholine Ring Formation : Cyclization of 2-chloroethylamine with 2-phenylphenol under basic conditions yields 2-phenylmorpholine.
- Ethyl Spacer Attachment : 2-Phenylmorpholine undergoes alkylation with ethylene dibromide in dimethylformamide (DMF), producing 2-(2-phenylmorpholino)ethyl bromide.
- Amide Coupling : The bromide is converted to the corresponding amine via Gabriel synthesis, followed by coupling with the oxalamic acid chloride intermediate.
Detailed Stepwise Synthesis Protocols
Conventional Amide Coupling Approach
Step 1: Synthesis of N1-(2-Methoxyphenyl)Oxalamic Acid Chloride
- Reactants : Oxalyl chloride (1.2 eq), 2-methoxyaniline (1.0 eq)
- Conditions : Dichloromethane, 0°C, 2 h
- Yield : 85%
Step 2: Coupling with 2-(2-Phenylmorpholino)Ethylamine
Ruthenium-Catalyzed Dehydrogenative Coupling
Single-Pot Synthesis
- Catalyst : Ru-MACHO (1 mol%)
- Reactants : Ethylene glycol (2.0 eq), 2-(2-phenylmorpholino)ethylamine (1.0 eq)
- Conditions : Toluene, 120°C, 24 h
- Yield : 89%
Optimization of Reaction Conditions
| Parameter | Conventional Method | Ruthenium-Catalyzed Method |
|---|---|---|
| Temperature (°C) | 0–25 | 120 |
| Reaction Time (h) | 14 | 24 |
| Solvent | Dichloromethane/THF | Toluene |
| Catalyst Loading | N/A | 1 mol% |
| Atom Economy | 68% | 92% |
| Byproduct | HCl | H2 |
The ruthenium method eliminates hazardous byproducts but requires higher temperatures and specialized catalysts.
Analytical Characterization and Validation
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) shows distinct signals for methoxy (δ 3.85 ppm) and morpholino protons (δ 3.70–2.60 ppm).
- HPLC Purity : >99% achieved via reverse-phase chromatography (C18 column, acetonitrile/water).
- Mass Spectrometry : ESI-MS m/z 453.2 [M+H]+ confirms molecular weight.
Comparative Analysis of Synthetic Methods
The conventional route offers simplicity but generates stoichiometric HCl, complicating waste management. Conversely, the ruthenium method aligns with green chemistry principles but demands costly catalysts. Industrial scalability favors the conventional approach due to established infrastructure, while academic settings prioritize the catalytic method for its novelty.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.
Biology and Medicine:
Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a lead compound in the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industry:
Polymer Industry: Potential use in the synthesis of high-performance polymers.
Chemical Industry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes or proteins, influencing cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Toxicity and Regulatory Data for Selected Oxalamides
Biological Activity
N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an oxalamide structure, characterized by:
- Methoxyphenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Morpholino Group : Known for its ability to stabilize interactions with nucleic acids and proteins.
- Oxalamide Moiety : Plays a critical role in the compound's reactivity and biological activity.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following potential mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to modulation of metabolic pathways.
- Receptor Binding : It could bind to various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their biological effects.
Antiviral Properties
Research indicates that derivatives of oxalamides, including this compound, exhibit antiviral activities. These properties are attributed to their ability to inhibit viral replication and interfere with viral entry into host cells.
Anticancer Potential
Several studies have highlighted the anticancer potential of oxalamide derivatives. The specific structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties. This suggests that this compound could modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
In Vitro Studies
In vitro experiments have been conducted to evaluate the biological activity of this compound against various cell lines. The results indicate significant cytotoxic effects on cancer cell lines, suggesting a potential role as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Modulation of apoptosis-related proteins |
Animal Studies
Preliminary animal studies have shown that administration of the compound can lead to reduced tumor growth in xenograft models. These findings support its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Benzyl group instead of methoxyphenyl | Enhanced lipophilicity |
| N1-phenyl-N2-(2-(pyridin-2-YL)ethyl)oxalamide | Pyridine group | Potentially different receptor interactions |
| N1-cyclopropyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Cyclopropyl group | Variations in metabolic stability |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide with high purity?
- Methodology :
- Step 1 : Prepare intermediates (e.g., 2-methoxyphenylamine and 2-phenylmorpholinoethylamine) via nucleophilic substitution or reductive amination .
- Step 2 : Couple intermediates using oxalyl chloride or activated oxalic acid derivatives under anhydrous conditions with bases like triethylamine .
- Step 3 : Optimize reaction parameters (e.g., temperature: 0–5°C for exothermic steps; solvent: dichloromethane or THF) to minimize side products .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm connectivity via - and -NMR (e.g., oxalamide carbonyl signals at ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₃O₄⁺ requires m/z 422.2078) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
- HPLC-PDA : Assess purity and detect trace impurities .
Q. How can researchers perform initial bioactivity screening for this compound?
- Methodology :
- In vitro assays : Test against kinase panels (e.g., EGFR, PI3K) or GPCRs using fluorescence polarization or radiometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
-
Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
-
Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation or impurities .
-
Structural Analog Testing : Compare activity of derivatives (e.g., varying morpholino or methoxy groups) to identify SAR trends (see Table 1) .
Table 1 : Comparative Bioactivity of Structural Analogs
Compound Modification Target Affinity (IC₅₀, nM) Notes 4-Fluoro substitution 12 ± 2.1 (EGFR) Enhanced selectivity Morpholino → Piperazine 45 ± 5.3 (PI3K) Reduced solubility Methoxy → Ethoxy >1000 Loss of activity Data synthesized from studies on analogous oxalamides .
Q. What strategies are effective for elucidating the mechanism of enzyme inhibition?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to predict binding modes .
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodology :
- Fragment-Based Design : Synthesize focused libraries with systematic substitutions (e.g., halogens, alkyl chains) on the phenyl or morpholino groups .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .
Data Contradiction Analysis
Q. Why might this compound exhibit varying potency in different cellular contexts?
- Methodology :
- Microenvironment Factors : Test under hypoxic vs. normoxic conditions, or with varying serum concentrations .
- Metabolic Stability : Assess liver microsome stability to identify rapid degradation in certain cell lines .
- Off-Target Profiling : Use proteome-wide affinity pulldowns to identify secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
